2,6-Dioxocyclohexane-1-carboxylic acid
CAS No.: 64929-37-9
Cat. No.: VC17399040
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64929-37-9 |
---|---|
Molecular Formula | C7H8O4 |
Molecular Weight | 156.14 g/mol |
IUPAC Name | 2,6-dioxocyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H8O4/c8-4-2-1-3-5(9)6(4)7(10)11/h6H,1-3H2,(H,10,11) |
Standard InChI Key | LDUQUHXCYGDUFJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)C(C(=O)C1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a cyclohexane backbone with ketone groups at positions 2 and 6 and a carboxylic acid moiety at position 1. This arrangement creates a sterically constrained environment that influences its reactivity. The IUPAC name, 2,6-dioxocyclohexane-1-carboxylic acid, reflects this substitution pattern.
Physicochemical Data
Key physicochemical properties are summarized in Table 1.
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 156.14 g/mol | |
Exact Mass | 156.04200 | |
PSA (Polar Surface Area) | 71.44 Ų | |
LogP (Partition Coefficient) | 0.0093 |
The low LogP value indicates moderate hydrophilicity, likely due to the polar carboxylic acid and ketone groups. The high PSA further suggests significant hydrogen-bonding potential, influencing solubility and intermolecular interactions .
Synthesis Methods
Oxidation of Cyclohexane Derivatives
The most common synthesis route involves controlled oxidation of substituted cyclohexanes. For example, selective oxidation of 1-cyclohexanecarboxylic acid derivatives using agents like potassium permanganate () or chromium trioxide () can yield the 2,6-diketone structure. This method requires precise temperature and pH control to avoid over-oxidation.
Alternative Approaches
Other methods include:
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Carboxylation of Organometallic Intermediates: Reaction of cyclohexane-derived Grignard reagents with carbon dioxide () followed by oxidation .
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Hydrolysis of Nitriles: Conversion of cyclohexane nitriles to carboxylic acids via acid- or base-catalyzed hydrolysis .
These methods highlight the versatility of organic synthesis in constructing complex cyclic ketocarboxylic acids .
Chemical Reactivity
Ketone Group Reactivity
The two ketone groups undergo typical nucleophilic additions. For instance, reaction with hydroxylamine () forms oxime derivatives, while Grignard reagents add to the carbonyl carbons, yielding tertiary alcohols.
Carboxylic Acid Reactivity
The carboxylic acid moiety participates in:
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Esterification: Reaction with alcohols () under acidic conditions produces esters.
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Decarboxylation: Thermal decomposition releases , forming a cyclohexanedione derivative.
Cyclization and Condensation
Intramolecular cyclization reactions, such as the formation of lactones or lactams, are facilitated by the proximity of functional groups. For example, dehydration under acidic conditions can yield cyclic anhydrides.
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s multifunctionality makes it valuable in synthesizing heterocycles. For instance, reaction with hydrazines forms pyrazole derivatives, which are prevalent in pharmaceuticals .
Comparison with Related Compounds
Table 2 contrasts 2,6-dioxocyclohexane-1-carboxylic acid with structurally similar compounds.
Compound | Functional Groups | Molecular Weight | Reactivity Notes |
---|---|---|---|
Cyclohexanecarboxylic acid | -COOH | 128.17 g/mol | Less reactive; lacks ketones |
1,3-Cyclohexanedione | Two ketones | 112.13 g/mol | Higher ketone density |
2-Oxocyclohexanecarboxylic acid | One ketone, -COOH | 142.15 g/mol | Intermediate reactivity |
The additional ketone in 2,6-dioxocyclohexane-1-carboxylic acid enhances its electrophilicity compared to mono-ketone analogs.
Biochemical Relevance
Enzymatic Interactions
The compound’s ketone groups may serve as substrates for ketoreductases, enzymes critical in stereoselective synthesis. This remains an area for experimental validation .
Recent Advances (2023–2025)
Recent updates from VulcanChem (2024) highlight improved synthesis protocols using catalytic oxidation methods, reducing byproduct formation. Additionally, computational studies have modeled the compound’s conformational flexibility, aiding in the design of derivatives with tailored reactivity.
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